molecular formula C19H13F3N2O5 B3013385 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 890645-13-3

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B3013385
CAS No.: 890645-13-3
M. Wt: 406.317
InChI Key: CRRXNRMTIMZMMT-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic small molecule offered for research purposes. Its core structure, incorporating furan and carboxamide moieties, is of significant interest in medicinal chemistry for the design of novel bioactive compounds. Similar structural motifs are frequently investigated as modulators of key biological pathways, such as kinase signaling or Wnt/β-catenin signaling, which are crucial in areas like oncology and stem cell biology . Researchers can utilize this compound as a chemical tool to probe cellular mechanisms or as a building block in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets . This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O5/c1-28-13-5-6-14(15(10-13)24(26)27)16-7-8-17(29-16)18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXNRMTIMZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methoxy-2-nitroaniline to form the amide bond. Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.

    Reduction: Formation of 5-(4-methoxy-2-aminophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.

    Substitution: Formation of various trifluoromethyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the trifluoromethyl group can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Impact of Substituent Position: The 3-(trifluoromethyl)phenyl group in the target compound (vs. 4-methoxy-3-CF₃ in ) highlights positional isomerism. The meta-CF₃ group may enhance steric hindrance and lipophilicity compared to para-substituted analogues .

Heterocycle Variations :

  • Furan vs. Thiophene : Thiophene-based analogues () exhibit greater electron delocalization due to sulfur’s polarizability, which may influence binding interactions in biological systems (e.g., antibacterial activity) .

Synthetic Efficiency :

  • Yields vary significantly: 67% for compound 22o () vs. 42% purity for a nitrothiophene-carboxamide (). This suggests that electron-withdrawing groups (e.g., CF₃) and heterocycle choice impact reaction optimization .

Biological Relevance: Antiparasitic Potential: Compound 22o () demonstrated trypanocidal activity, implying that the target compound’s nitro-furan scaffold may share similar pharmacological properties . Antibacterial Activity: Nitrothiophene-carboxamides () showed narrow-spectrum antibacterial effects, suggesting that nitro-heterocycles are a viable pharmacophore for antibiotic development .

Physicochemical and Electronic Properties

  • Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the furan ring and enhancing electrophilic reactivity. Methoxy groups (-OCH₃) are electron-donating, which may stabilize intermediates during synthesis (e.g., ’s Meerwein arylation) .

Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a furan ring, a methoxy-nitrophenyl group, and a trifluoromethyl-phenyl group, making it a versatile candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H13F3N2O5. Its structure includes:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Methoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Nitro Group : Can be reduced to form reactive intermediates, potentially increasing bioactivity.
  • Trifluoromethyl Group : Known for enhancing the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates that may inhibit key enzymes involved in cancer proliferation.
  • Receptor Binding : The trifluoromethyl group can enhance the binding affinity to specific receptors, facilitating more effective drug action.
  • Antioxidant Activity : The compound may exhibit antioxidant properties through the reduction of oxidative stress markers in cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Inhibition of estrogen receptors
A549 (Lung Cancer)8.7Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest

These results indicate that the compound has significant cytotoxic effects on cancer cells, with varying potency depending on the cell line.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The presence of the trifluoromethyl group is believed to enhance its antimicrobial properties by disrupting bacterial membranes.

Case Studies

  • Study on Anticancer Properties :
    A study published in Molecules evaluated the efficacy of various furan derivatives, including our compound, against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity due to increased electron density at critical binding sites on target proteins .
  • Antimicrobial Evaluation :
    Research conducted by MDPI demonstrated that trifluoromethyl-substituted compounds exhibited significant antibacterial activity against multiple strains, suggesting that modifications in chemical structure could lead to improved therapeutic agents .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Dihedral angle (Ph-Fu)9.71°
Intramolecular H-bondN1⋯O3 (2.615 Å, 135°)
C=O bond length1.22 Å

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Nitro-reduced amineProlonged heatingUse inert atmosphere (N₂)
Ester hydrolysisMoistureDry solvents (molecular sieves)

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